Dodecylguanidine

Vue d'ensemble

Description

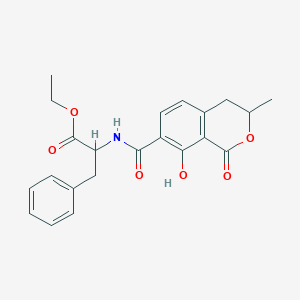

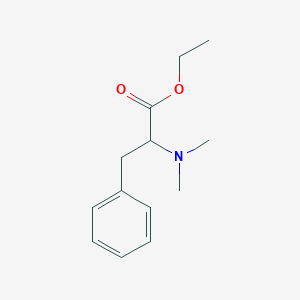

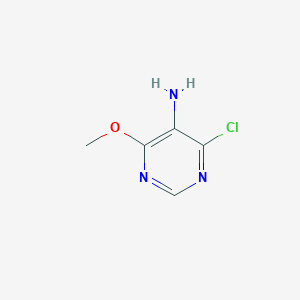

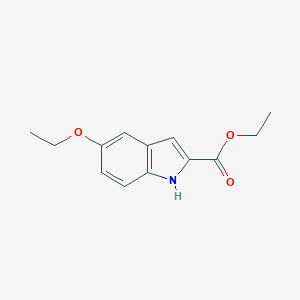

Dodecylguanidine, also known as 1-dodecylguanidine, is a member of the class of guanidines. It is a compound in which one of the amino groups is substituted by a dodecyl group . It is generally used as its acetate salt, known as dodine, as an agrochemical fungicide . It has a role as an antibacterial agent and an antifungal agrochemical .

Molecular Structure Analysis

The molecular formula of Dodecylguanidine is C13H29N3 . The InChI representation of the molecule is InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) . The canonical SMILES representation is CCCCCCCCCCCCN=C(N)N .

Physical And Chemical Properties Analysis

Dodecylguanidine has a molecular weight of 227.39 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 12 freely rotating bonds . The XLogP3-AA value is 4.3 .

Applications De Recherche Scientifique

Dodine causes extensive damage to the cytoplasmic membrane, leading to cell death in Pseudomonas syringae, indicating its potential as an antibacterial agent (Cabral, 1991).

It affects intestinal morphology and brush border enzymatic activity in rats without altering body weight or food intake, suggesting its impact on mammalian digestive systems (Mitjans & Vinardell, 1998).

Dodine's mode of antibacterial action includes rapid degradation and release of RNA and cell lysis in Pseudomonas syringae (Cabral, 1992).

Its critical micelle concentration was determined, which is essential for understanding its behavior as a surfactant (Cabral & Smith, 1992).

N-dodecylguanidine hydrochloride, used as a sanitary finishing agent in fabrics, can be quantitatively analyzed through a developed gas chromatographic method (Suzuki et al., 1988).

Effects on A-type potassium channels indicate a potential application in the study of membrane ion channels (Yao et al., 1995).

The development of bifunctional ionic liquids based on dodine ion for plant protection suggests its role in sustainable agriculture (Kukawka et al., 2021).

Dodine causes severe membrane damage in Pseudomonas syringae at concentrations above the critical micelle concentration, reinforcing its role as a potential antimicrobial agent (Cabral, 1993).

It has been used as a fungicide on tobacco plants, demonstrating its agricultural applications (Reinert & Spurr, 1972).

The self-assembling characteristics of dodecylguanidine hydrochloride highlight its potential in material science and surface chemistry (Miyake et al., 2008).

Safety And Hazards

Dodecylguanidine hydrochloride (DGH) is corrosive to the eyes, skin, and mucus membranes . Symptoms of inhalation may include adverse respiratory effects including cough, tightness of chest, and shortness of breath . The component is harmful if swallowed or inhaled . Corrosive symptoms of ingestion may include coughing, burning, ulceration, and pain .

Orientations Futures

Propriétés

IUPAC Name |

2-dodecylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAYQUKKYWPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041907 | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecylguanidine | |

CAS RN |

112-65-2 | |

| Record name | Dodecylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

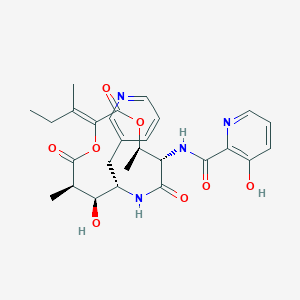

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)

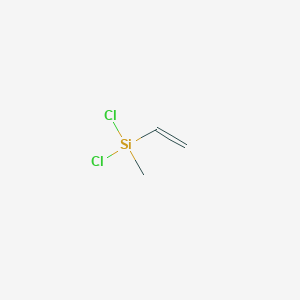

![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)